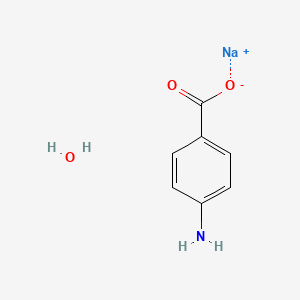
4-Aminobenzoic acid sodium salt hydrate
Overview
Description
4-Aminobenzoic acid, commonly known as PABA, is an intermediate in the synthesis of tetrahydrofolic acid in many non-mammalian organisms, including bacteria and fungi . It is used as a pharmaceutical intermediate and has critical roles in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions .
Synthesis Analysis
4-Aminobenzoic acid sodium salt has been used as a biotin amide substrate to measure biotinyl-6-aminoquinoline (BAQ) hydrolysis by competitive inhibition . The two peaks detected at 3460 and 3363 cm −1 are ascribed to the O–H and N–H stretching vibrations, respectively .Molecular Structure Analysis
The molecular structure of 4-aminobenzoic acid salts with alkali metals has been studied .Chemical Reactions Analysis
4-Aminobenzoic acid is an intermediate in the synthesis of tetrahydrofolic acid in many non-mammalian organisms, including bacteria and fungi . In mammals, PABA is metabolized by a variety of enzymes, including N-acetyltransferases .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminobenzoic acid sodium salt hydrate is 177.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It is soluble in water .Scientific Research Applications
Coordination Polymer Structures
A study by Smith (2013) explored the coordination polymeric structures of the hydrated sodium salts of 4-chloro-3-nitrobenzoic acid and 2-amino-4-nitrobenzoic acid. These structures are significant for understanding the complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions. Such insights are crucial for the development of new materials and for understanding the fundamental aspects of crystal engineering (Smith, 2013).
Structural Evolution from Solution to Gas Phase
Hebert and Russell (2020) conducted a study using cryogenic ion mobility-mass spectrometry to investigate the structural evolution of 4-aminobenzoic acid during the transition from solution to the gas phase. Their findings on intra-cluster proton transfer reactions provide essential knowledge for understanding the behavior of organic molecules in different phases, which has implications for fields ranging from atmospheric chemistry to the design of pharmaceuticals (Hebert & Russell, 2020).
Electrocatalysis and Material Science
Gao et al. (2007) demonstrated the application of 4-aminobenzoic acid in creating electrocatalytic materials. By grafting 4-aminobenzoic acid onto multi-walled carbon nanotubes and subsequently electrocrystallizing silver nanoparticles, they developed composites with high electrocatalytic activity for hydrazine oxidation. This research has significant implications for the development of fuel cells and other electrochemical devices (Gao et al., 2007).
Mechanism of Action
Target of Action
4-Aminobenzoic acid sodium salt hydrate, also known as PABA, primarily targets the respiratory system . It is an essential nutrient for many human pathogens but is dispensable for humans .
Mode of Action
PABA interacts with its targets by serving as an intermediate in the synthesis of tetrahydrofolic acid . This compound plays a crucial role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . In mammals, PABA is metabolized by a variety of enzymes, including N-acetyltransferases .
Biochemical Pathways
PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Pharmacokinetics
The pharmacokinetics of PABA involve its metabolism by a variety of enzymes, including N-acetyltransferases .
Result of Action
The result of PABA’s action is the synthesis of tetrahydrofolic acid, which plays a critical role in the metabolism of nucleic acid precursors and several amino acids, as well as in methylation reactions . This can have significant effects at the molecular and cellular levels.
Action Environment
The action of PABA can be influenced by environmental factors. For instance, it may be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut . The efficacy and stability of PABA can therefore be influenced by the characteristics of these microorganisms and their environment.
Safety and Hazards
Future Directions
4-Aminobenzoic acid sodium salt hydrate is used as a pharmaceutical intermediate . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals . Therefore, it is great for the development of a wide range of novel molecules with potential medical applications .
Biochemical Analysis
Biochemical Properties
4-Aminobenzoic acid sodium salt hydrate is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
Cellular Effects
The effects of this compound on cells are not fully investigated . It is known that it is metabolized by a variety of enzymes, including N-acetyltransferases . It may also be utilized by bacteria or fungi that are living in mammalian organisms, including those resident in the gut .
Molecular Mechanism
The molecular mechanism of this compound involves the reactions of functional groups such as amino and carboxylic acid . The amino group can undergo acylation with acetic anhydride to form an amide . The carboxyl group gives the esterification reaction with alcohol to form an ester .
Temporal Effects in Laboratory Settings
It is recommended to store the compound in cool, dry conditions in well-sealed containers .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been fully studied. Some studies suggest that PABA might increase the risk of cellular UV damage .
Metabolic Pathways
This compound can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Transport and Distribution
It is soluble in water, which may facilitate its distribution .
Subcellular Localization
It is known that plants produce PABA in their chloroplasts, and store it as a glucose ester (pABA-Glc) in their tissues .
properties
IUPAC Name |
sodium;4-aminobenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSNYIAZJHZFQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583607 | |
| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56322756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
206557-08-6 | |
| Record name | Sodium 4-aminobenzoate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




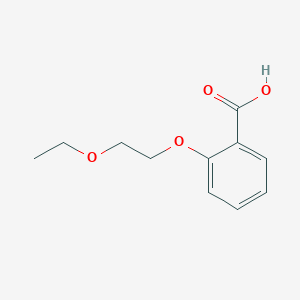


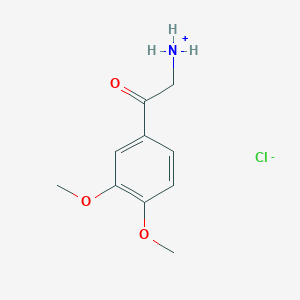

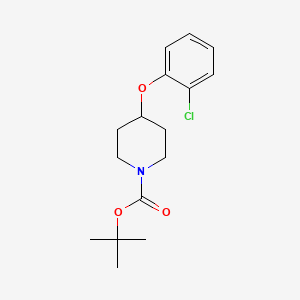
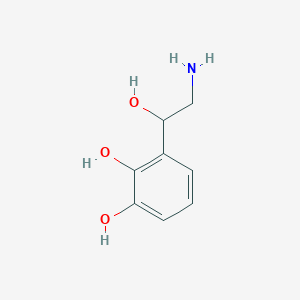
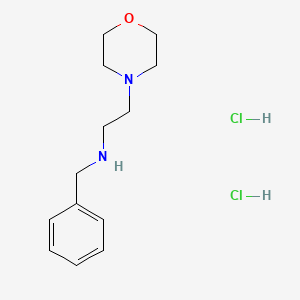



![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)
